An In-depth Technical Guide to fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]
An In-depth Technical Guide to fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of facial-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This organometallic complex is of significant interest in the fields of organic electronics and photoredox catalysis due to its potent photophysical and electrochemical characteristics.
Chemical Structure and Isomerism
Ir(p-F-ppy)3 is a homoleptic, tris-cyclometalated iridium(III) complex. The central iridium ion (Ir³⁺) is coordinated to three monoanionic 2-(4-fluorophenyl)pyridine (B1266597) (p-F-ppy) ligands. Each ligand is bidentate, coordinating to the iridium center through a carbon atom of the phenyl ring and the nitrogen atom of the pyridine (B92270) ring, forming a stable five-membered chelate ring.
The coordination of three bidentate ligands around an octahedral metal center can result in two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three coordinating nitrogen atoms occupy one face of the octahedron, and the three coordinating carbon atoms occupy the opposite face. In the mer isomer, the three nitrogen (and three carbon) atoms are arranged in a plane that bisects the complex. The facial isomer is generally the thermodynamically more stable and more commonly utilized form, exhibiting superior photophysical properties for many applications.[1][2]
Molecular Formula: C₃₃H₂₁F₃IrN₃ Molecular Weight: 708.75 g/mol CAS Number: 370878-69-6
Physicochemical and Photophysical Properties
The introduction of fluorine atoms at the para-position of the phenyl rings significantly influences the electronic properties of the complex compared to its parent compound, Ir(ppy)₃. The strong electron-withdrawing nature of fluorine stabilizes the Highest Occupied Molecular Orbital (HOMO) and has a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). This results in a widening of the HOMO-LUMO gap, leading to a blue-shift in the emission color. Ir(p-F-ppy)3 is known as a highly efficient green phosphorescent emitter.
Summary of Quantitative Data
| Property | Value | Reference/Comment |
| Photophysical Properties | ||
| Absorption Maxima (λ_abs) | ~375 nm (MLCT), ~280 nm (π-π*) | In solution. MLCT = Metal-to-Ligand Charge Transfer. |
| Emission Maximum (λ_em) | ~510-520 nm | Green emission.[3] |
| Photoluminescence Quantum Yield (Φ_PL) | High (approaching 1.0) | In deoxygenated solutions or solid-state matrices. |
| Excited State Lifetime (τ) | ~1-2 µs | Characteristic of phosphorescence from a triplet state. |
| Triplet Energy (E_T) | 58.6 kcal/mol | [4] |
| Electrochemical Properties | ||
| Oxidation Potential (E_ox) | Higher than Ir(ppy)₃ | Due to HOMO stabilization by fluorine atoms. |
| Reduction Potential (E_red) | Similar to or slightly higher than Ir(ppy)₃ | |
| HOMO Level | ~ -5.3 to -5.5 eV | Estimated based on related compounds. |
| LUMO Level | ~ -2.9 to -3.1 eV | Estimated based on related compounds. |
Experimental Protocols
Synthesis of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III)
This protocol is adapted from established procedures for the synthesis of related tris-cyclometalated iridium complexes.[1]
Materials:
-
Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)
-
2-(4-Fluorophenyl)pyridine (p-F-ppy)
-
Glycerol or a 3:1 mixture of 2-ethoxyethanol (B86334) and water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 eq) and 2-(4-fluorophenyl)pyridine (3.0-4.0 eq).
-
Solvent Addition and Degassing: Add the solvent (glycerol or 2-ethoxyethanol/water mixture) to the flask. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 18-24 hours. The thermodynamically stable facial isomer is favored at higher temperatures.
-
Precipitation and Filtration: After cooling to room temperature, add 1M HCl to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash with water and methanol to remove excess ligand and impurities.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Filter the solution to remove any insoluble material.
-
Purify the filtrate by silica gel column chromatography, typically using a DCM/hexanes solvent system.
-
Collect the yellow-green fluorescent fractions.
-
-
Final Product Isolation: Evaporate the solvent from the purified fractions under reduced pressure. The resulting yellow-green solid can be further purified by recrystallization or sublimation to obtain high-purity fac-Ir(p-F-ppy)3.
Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
-
Integrating sphere for quantum yield measurements
-
Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy system for lifetime measurements
Procedure:
-
Sample Preparation: Prepare dilute solutions of Ir(p-F-ppy)3 in a suitable solvent (e.g., dichloromethane or toluene) in quartz cuvettes. For quantum yield and lifetime measurements, the solutions should be deoxygenated by bubbling with nitrogen or argon for at least 15 minutes to minimize quenching by molecular oxygen.
-
UV-Vis Absorption: Record the absorption spectrum to determine the absorption maxima (λ_abs) and molar absorptivity.
-
Photoluminescence Emission: Excite the sample at a wavelength corresponding to an absorption maximum (e.g., in the MLCT band) and record the emission spectrum to determine the emission maximum (λ_em).
-
Photoluminescence Quantum Yield (Φ_PL): Measure the absolute quantum yield using an integrating sphere setup. Alternatively, a relative method can be used with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or Ir(ppy)₃) with a known quantum yield.[5]
-
Excited State Lifetime (τ): Measure the phosphorescence decay profile using TCSPC or a similar time-resolved technique. The decay curve is typically fitted to an exponential function to determine the lifetime.
Fabrication and Characterization of an OLED Device
Device Architecture: A typical multilayer OLED structure incorporating Ir(p-F-ppy)3 as a dopant in the emissive layer is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with Ir(p-F-ppy)3) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
HIL material (e.g., PEDOT:PSS)
-
HTL material (e.g., TAPC)
-
Host material for EML (e.g., mCP)
-
HBL material (e.g., TCTA)
-
ETL material (e.g., TmPyPB)
-
EIL material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
Fabrication Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before deposition.
-
Organic Layer Deposition: Deposit the organic layers (HIL, HTL, EML, HBL, ETL, EIL) sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The emissive layer is deposited by co-evaporation of the host material and Ir(p-F-ppy)3 from separate sources, with the doping concentration typically ranging from 5-15 wt%.
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active device area.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a calibrated photodiode or spectrometer.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device under electrical bias.
-
Efficiency Metrics: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.
Mandatory Visualizations
Caption: Coordination of the central Iridium ion with three p-F-ppy ligands.
